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molecular formula C13H16ClN3 B8302297 3-Chloro-4-(3-dimethylamino-pyrrolidin-1-yl)-benzonitrile

3-Chloro-4-(3-dimethylamino-pyrrolidin-1-yl)-benzonitrile

Cat. No. B8302297
M. Wt: 249.74 g/mol
InChI Key: YSACNHACWCGCMK-UHFFFAOYSA-N
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Patent
US07947700B2

Procedure details

Prepared analogously to Example 13b from 3-chloro-4-(3-dimethylamino-pyrrolidin-1-yl)-benzonitrile with 10-molar sodium hydroxide solution and ethanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=C([CH:7]=[CH:8][C:9]=1[N:10]1[CH2:14][CH2:13][CH:12]([N:15]([CH3:17])[CH3:16])[CH2:11]1)C#N.[OH-:18].[Na+].[CH2:20]([OH:22])[CH3:21]>>[Cl:1][C:2]1[CH:3]=[C:21]([CH:7]=[CH:8][C:9]=1[N:10]1[CH2:14][CH2:13][CH:12]([N:15]([CH3:17])[CH3:16])[CH2:11]1)[C:20]([OH:18])=[O:22] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C#N)C=CC1N1CC(CC1)N(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C(=O)O)C=CC1N1CC(CC1)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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